molecular formula C13H23NO B13341054 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one

1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one

Cat. No.: B13341054
M. Wt: 209.33 g/mol
InChI Key: RIZVTALSBYCYFZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one is a synthetic organic compound It features a cyclopropyl group, a piperidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Formation of the Propanone Moiety: The propanone group can be introduced via aldol condensation or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one would depend on its specific interactions with biological targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but with an ethanone moiety.

    1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)butan-1-one: Similar structure but with a butanone moiety.

Uniqueness

1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2-piperidin-2-ylpropan-1-one

InChI

InChI=1S/C13H23NO/c1-9(11-6-4-5-7-14-11)12(15)10-8-13(10,2)3/h9-11,14H,4-8H2,1-3H3

InChI Key

RIZVTALSBYCYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)C(=O)C2CC2(C)C

Origin of Product

United States

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